molecular formula C8H4ClN5 B14612518 Tetrazolo[1,5-a]quinazoline, 5-chloro- CAS No. 59866-05-6

Tetrazolo[1,5-a]quinazoline, 5-chloro-

Cat. No.: B14612518
CAS No.: 59866-05-6
M. Wt: 205.60 g/mol
InChI Key: NDDRYVRBBNXKTL-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Chemical Biology

Fused heterocyclic systems are complex molecular architectures where two or more heterocyclic rings share common atoms. These structures are of immense interest in organic and medicinal chemistry due to their diverse chemical properties and significant biological activities. rsc.org The fusion of multiple rings creates a rigid, three-dimensional shape that can facilitate precise interactions with biological targets such as enzymes and receptors, making them valuable scaffolds in drug design. rsc.org The incorporation of various heteroatoms like nitrogen, oxygen, and sulfur within these fused systems further enhances their chemical diversity and potential for specific biological functions. nih.gov

Significance of Quinazoline (B50416) and Tetrazole Scaffolds in Research

The Tetrazolo[1,5-a]quinazoline core is composed of two key heterocyclic scaffolds: quinazoline and tetrazole. Both are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

The quinazoline scaffold, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, is a cornerstone in the development of a wide array of therapeutic agents. beilstein-journals.orgekb.eg Quinazoline derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. beilstein-journals.orgekb.egresearchgate.net Several FDA-approved drugs, particularly in oncology, are based on the quinazoline framework. ekb.eg

The tetrazole ring, a five-membered ring containing four nitrogen atoms, is another critical pharmacophore. nih.govmdpi.com It is often used as a bioisostere for the carboxylic acid group, a chemical modification that can improve a molecule's metabolic stability and lipophilicity. mdpi.com Compounds containing a tetrazole moiety have demonstrated a vast range of biological effects, including antihypertensive, anticancer, antibacterial, and antiviral activities. nih.govlookchem.com

The fusion of these two potent scaffolds into a single molecule, as seen in the tetrazoloquinazoline system, is a common strategy in medicinal chemistry aimed at creating novel compounds with potentially enhanced or unique biological activities.

Rationale for Focused Investigation of Tetrazolo[1,5-a]quinazoline, 5-chloro-

While specific research on Tetrazolo[1,5-a]quinazoline, 5-chloro- is not extensively documented, the rationale for investigating such a compound can be inferred from the established principles of medicinal chemistry. The introduction of a chlorine atom at the 5-position of the tetrazolo[1,5-a]quinazoline core would be expected to modulate the molecule's physicochemical properties, such as its electronics, lipophilicity, and metabolic stability.

Scope and Objectives of Current Research Avenues

Currently, the academic research landscape does not appear to have a significant, publicly documented focus on Tetrazolo[1,5-a]quinazoline, 5-chloro- . While there is extensive research on various derivatives of tetrazoloquinazolines and other fused heterocyclic systems, this specific compound has not been the subject of detailed investigation in the available scientific literature.

Future research avenues for this compound would logically encompass:

Synthesis and Characterization: Development of a reliable and efficient synthetic route to obtain pure Tetrazolo[1,5-a]quinazoline, 5-chloro-, followed by its full characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography).

Biological Screening: Evaluation of the compound's activity against a wide range of biological targets, including cancer cell lines, bacteria, viruses, and specific enzymes, to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to understand how modifications to the structure, including the position of the chloro substituent, affect its biological activity.

Due to the absence of specific research findings, it is not possible to provide detailed data tables or in-depth analysis of the compound's properties and biological activities at this time. The information presented herein is based on the general importance of its constituent chemical moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59866-05-6

Molecular Formula

C8H4ClN5

Molecular Weight

205.60 g/mol

IUPAC Name

5-chlorotetrazolo[1,5-a]quinazoline

InChI

InChI=1S/C8H4ClN5/c9-7-5-3-1-2-4-6(5)14-8(10-7)11-12-13-14/h1-4H

InChI Key

NDDRYVRBBNXKTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=NN=NN23)Cl

Origin of Product

United States

Synthetic Methodologies for Tetrazolo 1,5 a Quinazoline, 5 Chloro and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Skeleton

The construction of the fused tetrazole and quinazoline (B50416) ring system is the cornerstone of synthesizing derivatives of this class. The primary approaches can be broadly categorized into multicomponent reactions and annulation/cyclization strategies.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions have gained prominence in synthetic organic chemistry due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step.

A notable and efficient method for the synthesis of tetrahydrotetrazolo[1,5-a]quinazoline derivatives involves a three-component condensation reaction. sharif.edu This reaction typically utilizes 5-aminotetrazole (B145819), various aromatic aldehydes, and a cyclic 1,3-dicarbonyl compound like dimedone. The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and can be performed under solvent-free conditions, highlighting its green chemistry credentials. sharif.edu

The general mechanism involves the initial formation of an α,β-unsaturated carbonyl intermediate from the aldehyde and dimedone, which then undergoes a Michael addition with 5-aminotetrazole, followed by intramolecular cyclization and dehydration to yield the final product. To synthesize a 5-chloro derivative using this method, one would conceptually start with a chloro-substituted aromatic aldehyde.

Table 1: Examples of Tetrahydrotetrazolo[1,5-a]quinazoline Derivatives Synthesized via a Three-Component Reaction sharif.edu

AldehydeDicarbonyl CompoundCatalystProductYield (%)
BenzaldehydeDimedonep-TSA7,7-dimethyl-9-phenyl-4,6,7,8,9,10-hexahydrotetrazolo[1,5-a]quinazolin-5(1H)-one92
4-ChlorobenzaldehydeDimedonep-TSA9-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8,9,10-hexahydrotetrazolo[1,5-a]quinazolin-5(1H)-one95
4-MethylbenzaldehydeDimedonep-TSA7,7-dimethyl-9-(p-tolyl)-4,6,7,8,9,10-hexahydrotetrazolo[1,5-a]quinazolin-5(1H)-one90
4-MethoxybenzaldehydeDimedonep-TSA9-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8,9,10-hexahydrotetrazolo[1,5-a]quinazolin-5(1H)-one88

This table is generated based on the data presented in the referenced literature and illustrates the versatility of the one-pot condensation reaction.

The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidines, can be adapted for the construction of tetrazolo[1,5-a]quinazoline analogs. In a modified approach, 5-aminotetrazole acts as the urea (B33335) component, reacting with an aldehyde and a β-ketoester or a 1,3-diketone. clockss.org This reaction provides a direct route to functionalized tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, which are structurally related to the quinazoline core. The synthesis of the quinazoline skeleton itself via a direct Biginelli-type reaction with appropriate precursors is a conceptually viable, though less commonly reported, strategy. The introduction of a chlorine atom at the 5-position would necessitate the use of a specifically substituted precursor that would form the quinazoline part of the molecule with a chlorine at the desired position.

Annulation and Cyclization Approaches

These strategies involve the stepwise or one-pot formation of the heterocyclic rings through cyclization reactions.

A powerful method for the synthesis of the tetrazolo[1,5-a]quinoline (B14009986) core, a related and often precursor system, is through the intramolecular cyclocondensation of 2-azidoarylidenes. This approach involves the generation of an azide (B81097) functionality on an aromatic ring, which then undergoes an intramolecular cyclization. For instance, the reaction of 2-azidobenzaldehyde (B97285) with a compound containing an active methylene (B1212753) group can lead to the formation of the tetrazolo[1,5-a]quinoline ring system. While this method is more commonly applied to the quinoline (B57606) series, analogous strategies can be envisioned for the quinazoline core.

A one-step synthesis of tetrazolo[1,5-a]pyrimidines has been developed through the cyclization of dihydropyrimidine-2-thiones with sodium azide. crossref.org This method provides an efficient route to the core structure. The reaction proceeds by the displacement of the thione group by the azide, followed by an intramolecular cyclization to form the fused tetrazole ring. While this method directly yields the tetrazolo[1,5-a]pyrimidine core, its application to the synthesis of the corresponding quinazoline system would require the use of a benzo-fused dihydropyrimidine-2-thione as the starting material. The introduction of a chloro group at the 5-position would depend on the substitution pattern of the initial pyrimidine-2-thione.

Azidation Reactions for Tetrazole Ring Formation

Reaction of 2,4-Dihaloquinazolines with Sodium Azide

A common and direct approach to forming the tetrazolo[1,5-a]quinazoline ring system involves the reaction of a 2,4-dihaloquinazoline, typically 2,4-dichloroquinazoline (B46505), with an azide source, most commonly sodium azide (NaN₃). This reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly nucleophilic azide ion displaces one of the halogen substituents on the quinazoline ring, followed by an intramolecular cyclization to form the fused tetrazole ring.

The regioselectivity of the initial nucleophilic attack is crucial. In 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is attributed to the electronic properties of the quinazoline ring system. Following the substitution at C4, the resulting 4-azido-2-chloroquinazoline intermediate is in equilibrium with its tetrazolo tautomer, 5-chloro-tetrazolo[1,5-a]quinazoline. This azide-tetrazole tautomerism is a well-established phenomenon in heterocyclic chemistry.

Several studies have utilized this methodology to synthesize various derivatives. For instance, 5-alkoxy-tetrazolo[1,5-a]quinazoline derivatives have been prepared by first reacting 2,4-dichloroquinazoline with different phenols or aliphatic alcohols, followed by treatment with sodium azide. researchgate.net Similarly, the synthesis of 5-styryltetrazolo[1,5-c]quinazoline derivatives has been accomplished by reacting a 6-bromo-4-chloro-2-styrylquinazoline precursor with sodium azide in tetrahydrofuran (B95107) (THF) at elevated temperatures. researchgate.net

PrecursorReagentsConditionsProductReference
6-bromo-4-chloro-2-styrylquinazolineNaN₃, THF45 °C, 4 h9-bromo-5-styryltetrazolo[1,5-c]quinazoline researchgate.net
2,4-dichloroquinazolineVarious phenols or alcohols, then NaN₃Not specified5-alkoxy-tetrazolo[1,5-a]quinazoline researchgate.net
Diazotization of Hydrazinylquinoline Derivatives

An alternative and effective method for the formation of the tetrazole ring is the diazotization of a hydrazinylquinoline precursor. This reaction involves the treatment of a 2-hydrazinylquinoline derivative with a nitrosating agent, such as nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid.

The reaction mechanism involves the conversion of the hydrazinyl group into a diazonium salt, which then undergoes a rapid intramolecular cyclization to form the stable, fused tetrazole ring. This method is a well-established route for the synthesis of various tetrazolo-fused heterocycles. mdpi.com

For example, a related compound, 4-chlorotetrazolo[1,5-a]quinoxaline, was synthesized from 2,3-dichloroquinoxaline (B139996) by first reacting it with hydrazine (B178648) to form the hydrazinyl intermediate, which was then treated with sodium nitrite to facilitate the diazotization and subsequent cyclization. nih.gov This transformation highlights the applicability of this method to analogous heterocyclic systems and suggests a viable pathway to 5-chloro-tetrazolo[1,5-a]quinazoline from a corresponding 2-hydrazinyl-4-chloroquinazoline precursor.

Halogenation Strategies for 5-chloro-Substitution

The introduction of the chlorine atom at the 5-position of the tetrazolo[1,5-a]quinazoline ring system is a key step in the synthesis of the target compound. This is typically achieved by the chlorination of a corresponding quinazolinone precursor.

Chlorination of Quinazolinone Precursors

The conversion of a quinazolinone (or a related fused system like researchgate.netmdpi.comnih.govtriazolo[1,5-a]quinazolin-5-one) to its 5-chloro derivative is a common strategy. This transformation is effectively a dehydration/substitution reaction where the keto group of the quinazolinone is converted into a chloro substituent. Several chlorinating agents can be employed for this purpose, with phosphorus oxychloride (POCl₃) being one of the most frequently used and effective reagents. nih.govresearchgate.net

Other reagents that have been successfully used for this type of chlorination include oxalyl chloride and combinations such as triphenylphosphine (B44618) with trichloroisocyanuric acid. nih.govresearchgate.net The reaction with phosphorus oxychloride is often preferred due to its advantages in terms of shorter reaction times and higher yields. nih.gov For instance, the conversion of researchgate.netmdpi.comnih.govtriazoloquinazolin-5-ones to their 5-chloro derivatives was achieved in high yields by refluxing with phosphorus oxychloride. nih.govurfu.ru

PrecursorChlorinating AgentConditionsProductReference
researchgate.netmdpi.comnih.govTriazoloquinazolin-5-onesPhosphorus oxychlorideBoiling benzene (B151609), 2 h5-chloro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]quinazolines nih.gov
researchgate.netmdpi.comnih.govTriazoloquinazolin-5-onesOxalyl chlorideBoiling 1,1,2-trichloroethane, 19 h5-chloro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]quinazolines nih.gov
4(3H)-QuinazolinoneTriphenylphosphine/Trichloroisocyanuric acidNot specified4-chloroquinazoline (B184009) researchgate.net

Mechanistic Aspects of Regioselective Chlorination

The chlorination of a quinazolinone precursor at the 5-position (corresponding to the 4-position of the quinazolinone ring) is a nucleophilic substitution reaction. The mechanism involves the tautomerization of the quinazolinone (a lactam) to its enol form, 4-hydroxyquinazoline (B93491) (a lactim). This tautomerism is a key step as it generates a hydroxyl group that can be activated for substitution.

The chlorinating agent, such as phosphorus oxychloride, then activates the hydroxyl group by forming a reactive intermediate, likely a phosphate (B84403) ester. This intermediate is a good leaving group, facilitating the subsequent nucleophilic attack by a chloride ion (from POCl₃ or another source) at the C4 position, leading to the formation of the 4-chloroquinazoline derivative.

The regioselectivity of this chlorination is inherent to the structure of the quinazolinone precursor, as the reaction occurs specifically at the carbon atom of the carbonyl group (or the hydroxyl group in the tautomeric form). In the context of electrophilic aromatic substitution on a pre-existing chloro-substituted benzene ring, a chlorine atom acts as an ortho-, para- director due to its ability to stabilize the intermediate carbocation through resonance, despite its electron-withdrawing inductive effect. youtube.comquora.com However, in the case of quinazolinone chlorination, the reaction is not an electrophilic substitution on the benzene ring but a nucleophilic substitution on the pyrimidine (B1678525) ring.

Green Chemistry Principles in Tetrazolo[1,5-a]quinazoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to develop more environmentally benign and sustainable processes. In the context of tetrazolo[1,5-a]quinazoline synthesis, several green approaches can be considered, focusing on the use of safer solvents, energy efficiency, and catalytic methods.

The use of recyclable nanocatalysts, such as nano-CuFe₂O₃, in aqueous media has been reported for the synthesis of quinazolinone-tetrazole conjugates, demonstrating the feasibility of conducting complex organic reactions in water, a green solvent. nih.gov Furthermore, solvent-free reaction conditions, often facilitated by catalysts, provide an excellent way to reduce solvent waste. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times, often leading to higher yields, and enabling reactions that are difficult under conventional heating. researchgate.net This technique has been successfully applied to the synthesis of quinazolinone derivatives and even for the one-pot synthesis of 5-chloroimidazo[1,5-a]quinazolines using phosphorus oxychloride as the condensing and chlorinating agent. nih.govsci-hub.cat The application of microwave irradiation to the key steps of 5-chloro-tetrazolo[1,5-a]quinazoline synthesis could offer a more energy-efficient and rapid synthetic route.

Green ApproachExample ApplicationAdvantagesReference(s)
Use of Green SolventsSynthesis of quinazolinone-tetrazole conjugates in waterReduced use of volatile organic compounds nih.gov
Solvent-Free ConditionsOne-pot synthesis of tetrazolo[1,5-a]pyrimidinesElimination of solvent waste, simplified work-up nih.gov
Microwave-Assisted SynthesisSynthesis of 5-chloroimidazo[1,5-a]quinazolinesShorter reaction times, improved yields, energy efficiency nih.gov
NanocatalysisUse of recyclable nano-CuFe₂O₃ catalystCatalyst reusability, high efficiency nih.govnih.gov

Utilization of Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents in the synthesis of quinazoline and its fused heterocyclic derivatives. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them suitable as both solvents and catalysts. While specific studies focusing exclusively on the synthesis of 5-chloro-tetrazolo[1,5-a]quinazoline using ionic liquids are not extensively documented, the application of ILs in the synthesis of structurally related quinazolinones and fused tetrazolo[1,5-a]pyrimidines provides strong evidence for their potential utility.

For instance, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized in high yields through the cyclocondensation of anthranilamides and aldehydes in ionic liquids without the need for an additional catalyst. Similarly, the synthesis of fused tetrazolo[1,5-a]pyrimidines has been successfully mediated by ionic liquids. These examples suggest that ionic liquids can facilitate the necessary bond formations for constructing the tetrazolo[1,5-a]quinazoline core, potentially offering a milder and more environmentally friendly reaction pathway. The catalytic role of ionic liquids in these syntheses can be attributed to their ability to activate reactants and stabilize intermediates.

Application of Heterogeneous Catalysts (e.g., AlCl3, Fe3O4@meso-C, Ce–Mn-LDH-based Co-MOF)

Heterogeneous catalysts are integral to modern organic synthesis due to their ease of separation from the reaction mixture, potential for recyclability, and often-enhanced stability.

Ce–Mn-LDH-based Co-MOF: A novel mesoporous Ce–Mn-LDH-based Co-MOF nanocomposite has been reported as a highly efficient and reusable nanocatalyst for the green synthesis of tetrazoloquinazolines. This catalyst demonstrates the advantages of having a large active surface area, leading to high product yields in a short timeframe under mild conditions. A key benefit of this system is the catalyst's stability, allowing it to be recycled for multiple consecutive runs without a significant loss of activity.

Fe3O4@meso-C: Magnetic nanoparticles functionalized with catalytic groups represent another significant advancement in heterogeneous catalysis. For example, Fe3O4@meso-C immobilized with activated 4-aminobenzenesulfonic acid has been utilized as a catalyst for the synthesis of tetrahydrotetrazolo[5,1-b]quinazolinone derivatives. The magnetic nature of the Fe3O4 core allows for simple recovery of the catalyst from the reaction medium using an external magnet.

AlCl3: Aluminum chloride (AlCl3) is a classic Lewis acid catalyst that has found application in a wide range of organic transformations. In the context of tetrazole synthesis, AlCl3 has been employed as an effective Lewis acid for the preparation of arylaminotetrazoles. While its direct application as the primary catalyst for the synthesis of the tetrazolo[1,5-a]quinazoline ring from common precursors is not extensively detailed, it has been noted for its role in influencing reaction pathways. For instance, in the synthesis of tetrazolo[1,5-a]quinoxalines, the addition of AlCl3 was found to suppress the formation of imidazole (B134444) byproducts. nih.gov This suggests that AlCl3 can play a crucial role in directing the regioselectivity and outcome of cyclization reactions leading to fused tetrazole systems.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, offering numerous advantages such as reduced pollution, lower costs, and simplified procedures. The synthesis of tetrazolo[1,5-a]quinazoline derivatives has been successfully achieved under such conditions.

A notable example is the three-component condensation reaction of 5-aminotetrazole, various benzaldehydes, and dimedone to produce tetrahydrotetrazolo[1,5-a]quinazoline derivatives. sharif.edu This reaction proceeds efficiently in the presence of a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, providing the products in good yields with a simple work-up. sharif.edu

Furthermore, a solvent-free and catalyst-free synthesis of fused bis-heterocycles, including the tetrazolo[1,5-a]quinoline framework, has been developed via a one-pot Groebke–Blackburn–Bienaymé reaction (GBBR)/SNAr/ring-chain azido (B1232118) tautomerization cascade. researchgate.net This methodology highlights the feasibility of constructing complex heterocyclic systems under environmentally benign conditions, achieving good to excellent yields. researchgate.net These examples underscore the potential of solvent-free approaches for the efficient and sustainable synthesis of 5-chloro-tetrazolo[1,5-a]quinazoline and its analogues.

Derivatization and Functionalization Strategies at the 5-position

The 5-position of the tetrazolo[1,5-a]quinazoline ring system is a key site for chemical modification. The presence of a chlorine atom at this position renders it susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a fundamental process for the functionalization of electron-deficient aromatic and heteroaromatic rings. The electron-withdrawing nature of the fused tetrazole ring and the quinazoline nitrogen atoms activates the 5-position towards nucleophilic attack, facilitating the displacement of the chloro group.

Research on the closely related 5-arylthio-tetrazolo[1,5-c]quinazolines has demonstrated facile SNAr reactions with a range of nucleophiles, providing a strong model for the reactivity of 5-chloro-tetrazolo[1,5-a]quinazoline. rsc.org

N-Nucleophiles: A variety of amines, including primary and secondary aliphatic and aromatic amines, can readily displace the leaving group at the 5-position. These reactions typically proceed under mild conditions to afford the corresponding 5-amino-tetrazolo[1,5-a]quinazoline derivatives in good yields.

O-Nucleophiles: Alcohols and phenols can also serve as effective nucleophiles, leading to the formation of 5-alkoxy- and 5-aryloxy-tetrazolo[1,5-a]quinazolines, respectively. These reactions often require basic conditions to generate the more nucleophilic alkoxide or phenoxide species.

S-Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions on this heterocyclic system. Both alkyl and aryl thiols react efficiently to produce 5-(alkylthio)- and 5-(arylthio)-tetrazolo[1,5-a]quinazolines.

The table below, adapted from studies on the analogous 5-arylthio-tetrazolo[1,5-c]quinazoline system, illustrates the scope of this transformation. rsc.org

NucleophileProduct
Aniline5-Phenylamino-tetrazolo[1,5-a]quinazoline
Morpholine5-Morpholino-tetrazolo[1,5-a]quinazoline
Methanol5-Methoxy-tetrazolo[1,5-a]quinazoline
Phenol5-Phenoxy-tetrazolo[1,5-a]quinazoline
Ethanethiol5-(Ethylthio)-tetrazolo[1,5-a]quinazoline
Thiophenol5-(Phenylthio)-tetrazolo[1,5-a]quinazoline

This table is illustrative of the expected reactivity based on analogous systems.

In polysubstituted quinazoline systems, the regioselectivity of nucleophilic aromatic substitution is a critical consideration. For substrates bearing leaving groups at both the C2 and C4 (equivalent to C5 in the tetrazolo[1,5-a]quinazoline system) positions, such as 2,4-dichloroquinazoline, substitution occurs preferentially at the C4 position. mdpi.comnih.gov

This regioselectivity can be explained by considering the electronic properties of the quinazoline ring. Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net Furthermore, the calculated activation energy for nucleophilic attack at the C4 position is lower than that for attack at the C2 position, further supporting the observed regioselectivity. researchgate.net

The fused tetrazole ring in tetrazolo[1,5-a]quinazoline acts as a strong electron-withdrawing group, further activating the pyrimidine moiety of the quinazoline core towards nucleophilic attack. This electronic effect is expected to reinforce the inherent reactivity of the 5-position (analogous to the 4-position of quinazoline), making it the primary site for nucleophilic aromatic substitution. In the case of 5-chloro-tetrazolo[1,5-a]quinazoline, where the only leaving group is at the 5-position, the substitution is expected to proceed with high regioselectivity at this site.

Copper-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC)

The tetrazolo[1,5-a]quinazoline system can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". researchgate.net This reactivity stems from the valence tautomerism between the fused tetrazole ring and an open-chain 2-azidoquinazoline structure. The azide tautomer can then undergo a [3+2] cycloaddition with terminal alkynes.

The reaction is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate). wikipedia.orgnih.gov A key advantage of the CuAAC reaction is its high regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole product. wikipedia.org

Studies on the analogous tetrazolo[1,5-a]quinoxaline (B8696438) system have demonstrated the scope of this transformation. nih.gov A variety of aliphatic and aromatic terminal alkynes can be successfully coupled to the heterocyclic core, yielding a library of novel 1,2,3-triazole-substituted derivatives. nih.gov This methodology provides a powerful tool for extending the molecular complexity of the tetrazolo[1,5-a]quinazoline scaffold.

Table 1: Examples of Alkyne Substrates in CuAAC Reactions with Tetrazolo[1,5-a]quinoxaline Analogues nih.gov This table is illustrative of the reaction's scope on a closely related scaffold.

Alkyne ReactantResulting Substituent on Triazole RingYield (%)
1-HexyneButyl89
PhenylacetylenePhenyl72
4-Ethynyltoluene4-Methylphenyl78
1-Ethynyl-4-fluorobenzene4-Fluorophenyl69
3-EthynylpyridinePyridin-3-yl55

Alkylation and Arylation Reactions

Further derivatization of the tetrazolo[1,5-a]quinazoline core can be achieved through alkylation and arylation reactions, enabling the introduction of diverse substituents.

Alkylation: Nitrogen atoms within the quinazoline ring system are susceptible to alkylation. In related heterocyclic systems like nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-ones, regioselective N-alkylation has been accomplished by reacting the scaffold with alkyl halides in the presence of a base such as potassium carbonate in an aprotic polar solvent like dimethylformamide (DMF). nih.gov This approach allows for the introduction of various alkyl groups onto the core structure. nih.gov Another related modification involves the S-alkylation of thione derivatives, such as tetrazolo[1,5-c]quinazoline-5-thione, with halogen derivatives to produce a range of S-substituted products. nih.govresearchgate.net

Arylation: Modern synthetic methods, particularly direct C-H arylation, offer a powerful strategy for late-stage functionalization. While specific examples on the 5-chloro-tetrazolo[1,5-a]quinazoline are not detailed, studies on analogous fused heterocycles like thiazolo[5,4-f]quinazolin-9(8H)-one have demonstrated the feasibility of regioselective C-H arylation. sciforum.net These reactions can be designed to proceed through judicious selection of coupling partners and bases, often without the need for additional directing groups or ligands, providing an efficient route to diarylated products. sciforum.net

Synthesis of Spirooxindole-O-Naphthoquinone-Tetrazolo[1,5-a]pyrimidine Hybrids

A notable application of multicomponent reactions (MCRs) in the synthesis of related heterocyclic systems is the creation of spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids. nih.govnih.gov Although this involves a tetrazolo[1,5-a]pyrimidine core, the methodology highlights the synthetic utility of tetrazole-containing building blocks in constructing complex, biologically relevant molecules.

These intricate hybrid molecules are synthesized through a one-pot, three-component condensation reaction. nih.gov The key starting materials for this transformation are:

2-hydroxy-1,4-naphthoquinone (B1674593)

Substituted isatins

5-aminotetrazole

The reaction is typically carried out in refluxing acetic acid. nih.gov A proposed pathway involves an initial Knoevenagel condensation between 2-hydroxy-1,4-naphthoquinone and the isatin, forming an olefin intermediate. semanticscholar.org This intermediate then reacts with 5-aminotetrazole, followed by an intramolecular aza-Michael addition to generate the final C3-spirooxindole product. semanticscholar.org This efficient synthesis produces hybrid molecules that have been evaluated for their potential as antitumor agents. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Selected Spirooxindole-O-Naphthoquinone-Tetrazolo[1,5-a]pyrimidine Hybrids nih.govsemanticscholar.org

CompoundIsatin Ring SubstituentIC₅₀ against HepG2 (μM)IC₅₀ against LO2 (μM)
4aH (unsubstituted)> 30> 200
4e5-Cl2.8636.37
4f7-Cl5.3748.36
4g5-F4.1664.38
4j5-Me6.3886.49
4n7-CF₃4.2954.38

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H-NMR data for Tetrazolo[1,5-a]quinazoline, 5-chloro- is not available in the reviewed literature.

Specific ¹³C-NMR data for Tetrazolo[1,5-a]quinazoline, 5-chloro- is not available in the reviewed literature.

Specific 2D-NMR data for Tetrazolo[1,5-a]quinazoline, 5-chloro- is not available in the reviewed literature.

Mass Spectrometry (MS)

Specific HRMS data for Tetrazolo[1,5-a]quinazoline, 5-chloro- is not available in the reviewed literature.

Specific LC-MS data for Tetrazolo[1,5-a]quinazoline, 5-chloro- is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-chloro-tetrazolo[1,5-a]quinazoline, the IR spectrum provides key evidence for the fused heterocyclic ring system.

The formation of the tetrazole ring is a critical aspect of the synthesis. IR spectroscopy can confirm the successful cyclization by showing the disappearance of characteristic reactant peaks. For instance, in syntheses involving an azide (B81097) intermediate, the prominent and sharp absorption band for the azide (-N₃) group, typically found around 2100 cm⁻¹, would be absent in the final product's spectrum. researchgate.net This absence is a strong indicator that the azide has been incorporated into the tetrazole ring. researchgate.net Similarly, if the synthesis starts from a quinazolinone precursor, the disappearance of the carbonyl (C=O) stretching band, usually seen between 1685-1712 cm⁻¹, confirms the conversion to the 5-chloro derivative. nih.gov

The IR spectrum of the final compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of the fused aromatic system. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: A series of bands in the 1650-1450 cm⁻¹ region, characteristic of the quinazoline (B50416) and tetrazole rings.

N=N stretching: The tetrazole ring's N=N bond vibration, which can appear in the fingerprint region.

C-Cl stretching: A strong absorption band typically found in the 800-600 cm⁻¹ range, confirming the presence of the chlorine substituent.

Detailed analysis of these bands provides a molecular fingerprint, confirming the presence of the core tetrazolo[1,5-a]quinazoline structure.

Table 1: Expected IR Absorption Bands for Tetrazolo[1,5-a]quinazoline, 5-chloro-

Frequency Range (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic Ring
1650 - 1450 C=C and C=N Stretch Quinazoline & Tetrazole Rings
2100 - 2260 N₃ Stretch (Absent) Azide (Intermediate)
1685 - 1712 C=O Stretch (Absent) Carbonyl (Precursor)
800 - 600 C-Cl Stretch Chloroalkane

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy state. The fused aromatic system of 5-chloro-tetrazolo[1,5-a]quinazoline gives rise to a characteristic UV-Vis spectrum.

The spectrum is expected to be dominated by intense absorption bands corresponding to π → π* transitions within the conjugated π-electron system of the quinazoline and tetrazole rings. These transitions typically occur at shorter wavelengths (higher energy). Additionally, n → π* transitions, involving the promotion of non-bonding electrons from the nitrogen atoms to anti-bonding π* orbitals, may also be observed, usually as less intense bands at longer wavelengths.

Studies on related tetrazolo[1,5-a]quinoxaline (B8696438) systems have shown distinct absorption maxima (λmax) that are characteristic of the fused heterocyclic core. beilstein-journals.org The electronic properties, and thus the absorption spectrum, can be influenced by substituents on the rings. The presence of the chloro group at the 5-position is expected to have a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) effect on the absorption maxima compared to the unsubstituted parent compound, depending on its electronic influence on the chromophore. Photoreactions of related compounds have been successfully monitored by observing changes in their UV-Vis absorption spectra. researchgate.net

X-ray Crystallography for Definitive Structural Proof

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for 5-chloro-tetrazolo[1,5-a]quinazoline is not widely published, extensive crystallographic data exists for closely related analogs, such as 5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline. nih.gov This data provides a reliable model for the core structure. The analysis of this analog revealed that the fused triazoloquinazoline ring system is essentially planar, with a root-mean-square deviation of only 0.009 Å. nih.gov This planarity is expected to be maintained in the tetrazolo[1,5-a]quinazoline system.

Table 2: Representative Crystal Data for a Closely Related Analog (5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline)

Parameter Value Reference
Chemical Formula C₁₀H₇ClN₄O₂S nih.gov
Formula Weight (Mᵣ) 282.71 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
a (Å) 12.6386 (3) nih.gov
b (Å) 10.7464 (3) nih.gov
c (Å) 8.6317 (3) nih.gov
β (°) 102.459 (3) nih.gov
Volume (V) (ų) 1144.74 (6) nih.gov
Z 4 nih.gov

The tetrazolo[1,5-a]quinazoline system can theoretically exist in equilibrium with its isomeric azido-quinazoline form (an azide-tetrazole tautomerism). X-ray crystallography, in conjunction with IR spectroscopy, can definitively identify the dominant tautomer in the solid state.

Studies on analogous 5-substituted tetrazolo[1,5-c]quinazolines have shown that these compounds exist predominantly in the fused tetrazole form in the solid state. researchgate.netnih.gov This is often confirmed by the absence of the characteristic azide vibration in the IR spectrum (around 2100 cm⁻¹) and is definitively proven by crystallographic determination of the atomic positions, which clearly shows the closed tetrazole ring rather than a linear azide group. researchgate.net It is therefore concluded that 5-chloro-tetrazolo[1,5-a]quinazoline also exists as the tetrazole tautomer in the solid phase.

X-ray crystallography provides precise details about the molecule's conformation. As established from studies on very close analogs, the fused tetrazolo[1,5-a]quinazoline ring system is expected to be essentially planar. nih.gov This planarity arises from the sp² hybridization of the atoms in the aromatic rings.

The chlorine atom at the 5-position will lie in the same plane as the fused ring system. The crystallographic data also reveals intermolecular interactions, such as π-π stacking or weak halogen bonds (e.g., Cl···N contacts), which influence how the molecules pack in the crystal lattice. nih.gov For non-planar derivatives, such as dihydrotetrazoloquinazolines, the pyrimidine (B1678525) ring can adopt conformations like a screw-boat. nih.gov However, for the fully aromatic system of 5-chloro-tetrazolo[1,5-a]quinazoline, a planar conformation is the established and expected geometry.

Reactivity, Tautomerism, and Mechanistic Investigations

Azide-Tetrazole Tautomeric Equilibrium

The existence of Tetrazolo[1,5-a]quinazoline, 5-chloro- is intrinsically linked to the phenomenon of azide-tetrazole tautomerism, a valence isomerism between a cyclic tetrazole form and an open-chain azido-azomethine form. This equilibrium is a critical determinant of the compound's structure and reactivity.

In solution, many fused tetrazole systems, including derivatives of tetrazolo[1,5-a]quinazoline, exhibit a dynamic equilibrium between the closed-ring tetrazole and the open-ring 2-azidoquinazoline forms. beilstein-journals.orgnih.gov While specific quantitative data for the 5-chloro derivative is not extensively documented, studies on related tetrazolo[1,5-a]pyrimidines and tetrazolo[1,5-c]quinazolines indicate that the position of this equilibrium is sensitive to the solvent, temperature, and the electronic nature of substituents. beilstein-journals.org For many analogous systems, the tetrazole tautomer is the more stable and therefore predominant form in both solution and the solid state. beilstein-journals.org The equilibrium can be studied using various spectroscopic techniques, with ¹H NMR being particularly useful for distinguishing between the tautomers due to their different chemical shifts. nih.gov

Compound FamilyPredominant Tautomer in SolutionKey Influencing Factors
Tetrazolo[1,5-a]quinazolinesGenerally TetrazoleSolvent polarity, Temperature
Tetrazolo[1,5-a]pyrimidinesEquilibrium between Tetrazole and Azide (B81097)Substituent effects, Solvent
C-6 Azidopurine NucleosidesEquilibrium shifts with solvent polaritySolvent dielectric constant

The electronic character of substituents on the quinazoline (B50416) ring plays a crucial role in shifting the azide-tetrazole equilibrium. Generally, electron-donating groups tend to stabilize the tetrazole form, while electron-withdrawing groups favor the open-chain azide tautomer. For instance, studies on 4-azidopyrimidines have shown that variations in substituents can predictably shift the equilibrium. In the case of Tetrazolo[1,5-a]quinazoline, 5-chloro-, the chlorine atom at the 5-position acts as an electron-withdrawing group through induction, which would be expected to influence the tautomeric balance. While direct studies on the 5-chloro derivative are limited, the presence of electron-donating methoxy (B1213986) groups in other quinazoline derivatives has been suggested as a reason for the predominance of the tetrazole form in solution. beilstein-journals.org

The fused tetrazole ring in Tetrazolo[1,5-a]quinazoline, 5-chloro- is strongly electron-withdrawing, which significantly activates the quinazoline system towards nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This electronic feature facilitates the attack of nucleophiles on the quinazoline ring. The synthesis of the parent tetrazolo[1,5-a]quinazoline scaffold often involves the reaction of a 2,4-dichloroquinazoline (B46505) precursor with sodium azide. nih.gov In these reactions, the chlorine atom at the 4-position is typically more labile and undergoes substitution first. The presence of the chloro group at the 5-position in the target molecule provides a site for further functionalization via nucleophilic substitution, although its reactivity will be influenced by the electronic effects of the fused tetrazole ring.

Reaction Kinetics and Thermodynamics in Derivatization

Detailed kinetic and thermodynamic parameters for the derivatization of Tetrazolo[1,5-a]quinazoline, 5-chloro- are not widely available in the literature. However, general principles of reactivity for this class of compounds can be inferred. The derivatization reactions, particularly nucleophilic substitutions, are expected to be governed by the stability of the Meisenheimer-type intermediates formed upon nucleophilic attack. The rates of these reactions would be influenced by the nature of the nucleophile, the solvent, and the temperature. Thermodynamic control of reactions can lead to different products than those formed under kinetic control, as has been observed in reactions of related condensed isoindolo[2,1-a]quinazolines.

Mechanistic Pathways of Cascade and Domino Reactions

The structural and electronic properties of tetrazolo[1,5-a]quinazolines make them suitable substrates for cascade and domino reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. While specific examples involving 5-chloro-tetrazolo[1,5-a]quinazoline are not extensively reported, related systems demonstrate the potential for such transformations. For instance, the intrinsic azide-tetrazole equilibrium can be exploited to direct the course of a reaction sequence. In one example, this equilibrium facilitates a "sulfonyl group dance" in 2-chloro-4-sulfonylquinazolines, leading to regioselective C2 modifications. beilstein-journals.org

Furthermore, copper-catalyzed domino reactions of related o-alkenyl aromatic isocyanides with diazo compounds have been developed for the synthesis of pyrazolo[1,5-c]quinazolines. These reactions proceed through a proposed tandem [3+2] cyclization/elimination/intramolecular aza-addition sequence. The reactivity of the tetrazolo[1,5-a]quinazoline system also extends to copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the tetrazole can react as its azide tautomer to form triazole-substituted quinoxalines. nih.gov In some cases, this reaction can compete with a denitrogenative annulation to yield imidazole (B134444) derivatives. nih.gov

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No specific molecular docking studies have been published for Tetrazolo[1,5-a]quinazoline, 5-chloro- against the specified protein targets. However, research on analogous compounds provides insights into the potential interaction profiles of this chemical class.

Ligand-Protein Interaction Profiling

Studies on various substituted tetrazoloquinazolines have explored their interactions with several key protein targets implicated in disease, offering a predictive lens for the 5-chloro variant.

Tubulin: Molecular docking simulations have been performed on 5-styryltetrazolo[1,5-c]quinazoline derivatives, which have shown the ability to bind to the tubulin heterodimer. These interactions are often characterized by hydrogen bonding and halogen interactions.

EGFR (Epidermal Growth Factor Receptor): While direct docking studies on the 5-chloro compound are unavailable, other quinazoline (B50416) derivatives have been extensively studied as EGFR inhibitors. The core quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR.

Ribosomal Proteins, Sterol 14-alpha Demethylase, and Ras-related Protein Rab-9A: There is currently no published research detailing the molecular docking of tetrazolo[1,5-a]quinazoline derivatives, including the 5-chloro variant, with ribosomal proteins, sterol 14-alpha demethylase, or ras-related protein Rab-9A.

Prediction of Binding Modes and Affinities

For related tetrazoloquinazoline compounds, docking studies have predicted specific binding modes and have been used to estimate binding affinities. These predictions are crucial in rational drug design for optimizing ligand-protein interactions. The absence of such data for Tetrazolo[1,5-a]quinazoline, 5-chloro- highlights a gap in the current understanding of its potential biological activity.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties and reaction mechanisms.

Electronic Structure and Molecular Orbital Energy Analysis

No specific DFT studies detailing the electronic structure or molecular orbital energies (such as HOMO and LUMO) for Tetrazolo[1,5-a]quinazoline, 5-chloro- have been reported. Such analyses for related quinazoline derivatives have been used to understand their chemical reactivity and spectroscopic properties.

Investigation of Reaction Mechanisms and Transition States

Computational studies employing DFT have been utilized to elucidate the reaction mechanisms for the synthesis of quinazolinone derivatives. These investigations provide valuable insights into the transition states and energy profiles of the reactions. However, no such mechanistic studies have been published specifically for the synthesis or reactions of Tetrazolo[1,5-a]quinazoline, 5-chloro-.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of QSAR models for tetrazolo[1,5-a]quinazoline derivatives could aid in predicting the activity of untested compounds and in the design of new, more potent analogues. To date, no QSAR studies that specifically include Tetrazolo[1,5-a]quinazoline, 5-chloro- have been found in the scientific literature.

Development of Predictive Models for Biological Effects

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. For quinazoline derivatives, a class to which Tetrazolo[1,5-a]quinazoline, 5-chloro- belongs, QSAR models have been instrumental in correlating their structural features with their biological activities. These models are built upon a series of related compounds and their experimentally determined activities, such as anticancer or antimicrobial effects.

Researchers have successfully employed various statistical methods, including multiple linear regression, to create models that can predict the biological activity of new compounds within this class. For instance, QSAR studies on quinazoline derivatives as cytotoxic agents have been conducted to understand the relationship between their structural attributes and their efficacy against cancer cell lines. nih.gov These predictive models are crucial for prioritizing the synthesis of novel derivatives with potentially enhanced biological effects. nih.gov

Identification of Key Molecular Descriptors

A critical aspect of developing predictive QSAR models is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that encode different structural features of the molecules. For quinazoline derivatives, a variety of descriptors have been found to be significant in predicting their anticancer activity. nih.gov These can be broadly categorized as:

Constitutional descriptors: Related to the basic molecular composition.

Functional group counts: The number of specific functional groups present in the molecule.

Topological descriptors: Describing the connectivity of atoms within the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing insights into the electronic properties of the molecule.

The identification of these key descriptors helps in understanding the structural requirements for a compound to exhibit a particular biological activity, guiding the design of more potent analogues. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME, are critical for its success. In silico ADME prediction allows for the early assessment of these properties, reducing the likelihood of late-stage failures in drug development. For tetrazole-containing heterocycles and quinazoline derivatives, various computational tools and web servers are employed to predict their ADME profiles. semanticscholar.orgresearchgate.netnih.gov

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps in evaluating the "drug-likeness" of a compound. The parameters typically assessed include:

ADME ParameterPredicted PropertySignificance
Absorption Oral bioavailabilityLikelihood of being absorbed after oral administration.
Intestinal absorptionThe extent to which the compound is absorbed from the gut.
Distribution Blood-brain barrier penetrationAbility to cross into the central nervous system.
Plasma protein bindingThe degree to which the compound binds to proteins in the blood.
Metabolism Cytochrome P450 inhibitionPotential for drug-drug interactions.
Excretion Renal clearanceThe rate at which the compound is cleared by the kidneys.

These in silico predictions provide a valuable initial screening of the ADME properties of compounds like Tetrazolo[1,5-a]quinazoline, 5-chloro-, helping to identify potential liabilities early in the drug discovery pipeline. semanticscholar.orgresearchgate.netnih.gov

In Silico Toxicity Prediction and Classification

Early assessment of potential toxicity is another crucial application of computational methods in drug discovery. For quinazoline derivatives, various in silico models are used to predict a range of toxicological endpoints. researchgate.net These predictions help in classifying compounds based on their potential to cause adverse effects.

Computational toxicity prediction can encompass several areas, including:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential to cause heart damage.

By flagging potential toxicities early on, these in silico methods allow for the prioritization of compounds with a more favorable safety profile for further development. researchgate.net

Structure Activity Relationship Sar Studies of Tetrazolo 1,5 a Quinazoline, 5 Chloro Derivatives

Impact of Substituents at the 5-Position on Molecular Activity

The 5-position of the tetrazolo[1,5-a]quinazoline scaffold, being adjacent to a nitrogen atom in the pyrimidine (B1678525) ring, is a key site for chemical modification. The 5-chloro group serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a diverse range of functionalities. The nature of the substituent at this position has been shown to be a critical determinant of biological activity, influencing potency and selectivity across various targets.

For the closely related tetrazolo[1,5-c]quinazoline-5-thione scaffold, substitutions at the 5-position have demonstrated a significant impact on cytotoxic, antibacterial, and antifungal properties. For instance, the introduction of S-linked aliphatic acid esters, carboxylic acids, or aromatic acid esters can modulate cytotoxic activity against Photobacterium leiognathi. A 4-methoxyphenyl (B3050149) radical at this position was found to yield the best antibacterial and antifungal results among a series of tested compounds, inhibiting the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.

In the context of receptor binding for triazoloquinazoline analogs, modification of a 5-amino group can drastically alter affinity. Simple alkylation of the 5-amino group has been shown to cause a general loss of binding activity at adenosine (B11128) A2 receptors and a complete loss of antagonist activity in tracheal models. Furthermore, the displacement of a halogen at the 5-position with larger groups like cyclohexylamino and p-toluidino in 1,2,3-triazolo[1,5-a]quinazolines led to a decreased affinity for benzodiazepine (B76468) receptors.

These findings underscore the sensitivity of the 5-position to substitution. The size, electronics, and hydrogen-bonding capacity of the group at this position appear to be crucial for effective interaction with various biological targets.

Table 1: Impact of 5-Position Substituents on Biological Activity of Azoloquinazoline Analogs

Scaffold 5-Position Substituent Biological Activity Reference
Tetrazolo[1,5-c]quinazoline-5-thione -S-(4-methoxyphenyl) Enhanced antibacterial and antifungal activity researchgate.net
Tetrazolo[1,5-c]quinazoline-5-thione -S-(ethanone) Increased cytotoxic activity researchgate.net
nih.govresearchgate.netresearchgate.netTriazolo[1,5-c]quinazoline -NH(Alkyl) Loss of adenosine A2 receptor binding researchgate.net
1,2,3-Triazolo[1,5-a]quinazoline -NH-Cyclohexyl Decreased benzodiazepine receptor affinity chemrestech.com
1,2,3-Triazolo[1,5-a]quinazoline -NH-(p-toluidine) Decreased benzodiazepine receptor affinity chemrestech.com

Effects of Modifications to the Quinazoline (B50416) Core on Biological Modulation

Modifications to the fused benzene (B151609) ring of the quinazoline core provide another avenue for modulating biological activity. Substitutions at positions 7, 8, and 9 can influence the electronic properties, solubility, and steric profile of the entire scaffold, thereby affecting its interaction with target proteins.

Research on quinazoline derivatives has shown that introducing a piperazine (B1678402) ring at the C(7)-position can enhance inhibitory activities toward both TNF-alpha production and T-cell proliferation. The nature of the N-substituent on this piperazine ring was also found to be important, with smaller groups being favorable for TNF-alpha inhibition.

In a series of 5-styryltetrazolo[1,5-c]quinazolines, a bromine atom at the 9-position resulted in significant cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cell lines. lookchem.com Conversely, replacing the 9-bromo group with a carbon-based substituent led to a complete loss of cytotoxicity, highlighting the specific requirement of a halogen at this position for this particular activity. lookchem.com Similarly, in a series of triazoloquinazolines developed as adenosine antagonists, replacement of a 9-chloro group with hydrogen, hydroxyl, or methoxy (B1213986) groups resulted in comparable receptor binding but significantly reduced antagonist activity in functional assays.

Table 2: Effect of Quinazoline Core Modifications on Biological Activity

Scaffold Core Modification Biological Effect Reference
4-Chlorophenethylaminoquinazoline Piperazine at C(7) Potent inhibition of TNF-α and T-cell proliferation cbijournal.com
5-Styryltetrazolo[1,5-c]quinazoline 9-Bromo Significant cytotoxicity against MCF-7 and HeLa cells lookchem.com
5-Styryltetrazolo[1,5-c]quinazoline 9-Carbon-based substituent Complete loss of cytotoxicity lookchem.com
nih.govresearchgate.netresearchgate.netTriazolo[1,5-c]quinazoline 9-H, 9-OH, or 9-OCH3 (vs. 9-Cl) Reduced adenosine antagonist activity researchgate.net

Identification of Pharmacophoric Elements within the Tetrazolo[1,5-a]quinazoline Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the tetrazolo[1,5-a]quinazoline scaffold, SAR studies have helped to identify key pharmacophoric elements responsible for its diverse biological activities.

The fused heterocyclic system itself, comprising the quinazoline and tetrazole rings, is a fundamental pharmacophoric element. This planar, aromatic system provides a rigid framework for the precise spatial arrangement of other functional groups. For instance, the 1,2,3-triazolo[1,5-a]quinazoline ring system has been identified as having an inherent and interesting affinity for the benzodiazepine receptor. x-mol.com

Key pharmacophoric points include:

Nitrogen Atoms: The nitrogen atoms within both the quinazoline and tetrazole rings can act as hydrogen bond acceptors, a critical interaction for binding to many protein targets. For example, in EGFR kinase inhibitors based on the 4-anilino-quinazoline scaffold, the N-1 and N-3 atoms of the quinazoline ring are known to form crucial hydrogen bonds within the ATP-binding site.

The 5-Position: As discussed, this position is a key point for introducing substituents that can modulate activity and selectivity. The substituent here can act as a hydrogen bond donor/acceptor or provide steric bulk that orients the molecule within a binding pocket.

The Aromatic Core: The fused benzene ring allows for π-π stacking interactions with aromatic amino acid residues in target proteins. Furthermore, positions on this ring (e.g., C7, C9) serve as anchor points for additional functional groups that can exploit specific sub-pockets within a target, enhancing affinity and selectivity.

The tetrazolo[1,5-a]quinazoline scaffold thus represents a versatile template where the core heterocycle provides the foundational binding elements, while peripheral positions offer opportunities for tailored interactions.

Correlation of Structural Features with Enzyme Inhibition Profiles (e.g., farnesyl protein transferase, Src and Abl kinase)

Derivatives of the tetrazolo[1,5-a]quinazoline scaffold have been investigated as inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.

Farnesyl Protein Transferase (FPTase): A series of tetrazolo[1,5-a]quinazolines were prepared and showed potent inhibitory activity against FPTase. nih.gov These compounds, featuring a (4-chlorophenyl)-α-(1-methyl-1H-imidazol-5-yl) moiety, were identified as promising agents for in vivo inhibition of the enzyme. The rigid azoloquinazoline scaffold likely serves to correctly position the key interacting groups within the enzyme's active site.

Table 3: Enzyme Inhibition Profile of Tetrazolo[1,5-a]quinazoline and Related Derivatives

Scaffold Target Enzyme Key Structural Features Observed Activity Reference
Tetrazolo[1,5-a]quinazoline Farnesyl Protein Transferase (FPTase) (4-chlorophenyl)-α-(1-methyl-1H-imidazol-5-yl) substituent Potent inhibitory activity nih.gov
4-Thioaryl-styrylquinazoline ABL Kinase Thioaryl moiety at C4 High inhibition potential; differential binding to DFG states
4-Thioaryl-styrylquinazoline Src Kinase Thioaryl moiety at C4 High inhibition potential

Relationship Between Structure and Receptor Binding Affinity (e.g., benzodiazepine and adenosine receptors)

The tetrazolo[1,5-a]quinazoline scaffold and its isomers have shown significant affinity for important G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Benzodiazepine Receptors: The benzodiazepine receptor is a modulatory site on the GABA-A receptor complex. Several studies have confirmed that the triazolo[1,5-a]quinazoline skeleton is a potent ligand for this site. Research on 1,2,3-triazolo[1,5-a]quinazolines showed that the core ring system itself possesses interesting receptor affinity. x-mol.com However, substitutions can modulate this affinity. For example, introducing amino, cyclohexylamino, or p-toluidino groups at the 5-position through nucleophilic displacement of a halogen resulted in a generalized decrease in affinity for benzodiazepine receptors. chemrestech.com This suggests that a smaller, non-hydrogen-bond-donating group or simply the chloro-substituent might be preferred at the 5-position for optimal binding.

Adenosine Receptors: The tetrazolo[1,5-a]quinazoline framework is structurally similar to known adenosine receptor antagonists. Studies on the isomeric nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]quinazoline scaffold have identified potent adenosine antagonists. In one series, a 5-amino-9-chloro-2-(2-furyl) derivative was found to be a highly potent antagonist. researchgate.net SAR studies on this series revealed that modifying the 2-furyl group led to a pronounced loss of activity, indicating it is a critical pharmacophoric element. researchgate.net Furthermore, while replacing the 9-chloro group with other substituents maintained binding at A1 and A2 receptors, it diminished functional antagonist activity. researchgate.net Other work on 1,2,3-triazolo[1,5-a]quinazolines confirmed a moderate affinity for A1 adenosine receptors. chemrestech.com

Table 4: Receptor Binding Affinity of Tetrazolo[1,5-a]quinazoline and Related Scaffolds

Scaffold Target Receptor Key SAR Findings Reference
1,2,3-Triazolo[1,5-a]quinazoline Benzodiazepine Core scaffold has affinity; 5-amino substitution decreases affinity. chemrestech.comx-mol.com
nih.govresearchgate.netresearchgate.netTriazolo[1,5-c]quinazoline Adenosine A1/A2 2-(2-furyl) group is critical; 9-chloro group important for antagonist function. researchgate.net
1,2,3-Triazolo[1,5-a]quinazoline Adenosine A1 Scaffold shows moderate affinity. chemrestech.com

Examination of Stereochemical Influence on Molecular Interactions

A comprehensive review of the scientific literature did not yield specific studies focused on the stereochemical influences on the molecular interactions of Tetrazolo[1,5-a]quinazoline, 5-chloro- derivatives. The existing research has largely concentrated on the synthesis and biological evaluation of achiral derivatives, focusing on the effects of substituent changes at various positions on the planar heterocyclic core. The introduction of chiral centers, for example, through stereogenic substituents at the 5-position or on the quinazoline core, and the subsequent evaluation of individual enantiomers or diastereomers, remains an underexplored area in the SAR of this particular compound class. Such studies would be valuable for probing the three-dimensional topology of target binding sites and could lead to the development of more potent and selective agents.

Advanced Research Applications and Future Directions

Design and Synthesis of Chemosensors and Molecular Probes

The development of highly selective and sensitive chemosensors for detecting specific ions and molecules is a burgeoning field. Quinazoline (B50416) and its derivatives have been recognized as effective platforms for creating fluorescent probes and bioimaging reagents due to their biocompatibility and high efficiency. The nitrogen-rich core of the tetrazolo[1,5-a]quinazoline scaffold is an excellent candidate for designing novel chemosensors.

The multiple nitrogen atoms within both the quinazoline and tetrazole rings can act as effective coordination sites for metal cations. By strategically attaching fluorophores or chromophores to the main scaffold, it is possible to design probes that exhibit a change in their optical properties—such as color or fluorescence intensity—upon binding with a target analyte. The 5-chloro position is an ideal site for introducing these signaling units through nucleophilic substitution reactions. Future research could focus on creating a library of derivatives functionalized at this position to screen for selective sensing of environmentally or biologically significant ions like Cu²⁺, Hg²⁺, Zn²⁺, and Fe³⁺.

Integration into Supramolecular Systems and Materials Science

The structural features of 5-chloro-tetrazolo[1,5-a]quinazoline make it an attractive building block for supramolecular chemistry and materials science. The planar, aromatic system can participate in π-π stacking interactions, while the numerous nitrogen atoms serve as excellent ligands for coordinating with metal ions.

This dual capability opens avenues for constructing sophisticated supramolecular architectures, such as metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, catalysis, or as components in organic solar cells and OLEDs, where quinoxaline-based structures have already shown promise. nih.govbeilstein-journals.org The 5-chloro group can be used to anchor the molecule to surfaces or to polymer backbones, enabling the development of functional materials with tailored electronic and physical properties. The formation of organometallic complexes with metals like rhenium has been demonstrated with related tetrazolo-heterocycles, suggesting potential applications in catalysis and optoelectronics. beilstein-journals.org

Development of Sustainable and Scalable Synthetic Processes

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. The synthesis of the tetrazolo[1,5-a]quinazoline scaffold, which often involves the reaction of a corresponding 2-chloroquinazoline (B1345744) derivative with an azide (B81097) source, is ripe for optimization using sustainable methodologies.

Future research will likely focus on replacing traditional solvents and harsh reagents with more environmentally benign alternatives. Methodologies that are gaining traction include:

Microwave-assisted synthesis: To reduce reaction times and energy consumption.

Solvent-free reactions: Using solid acid catalysts to drive reactions, simplifying work-up and minimizing waste. nih.gov

One-pot multicomponent reactions: To increase efficiency and atom economy by combining several synthetic steps without isolating intermediates. researchgate.net

Eco-compatible catalysts: Employing safer and recyclable catalysts, such as palladium on alumina, for key transformations like reduction or cyclization steps. nih.govfrontiersin.org

Developing scalable versions of these sustainable processes will be crucial for making 5-chloro-tetrazolo[1,5-a]quinazoline and its derivatives more accessible for widespread research and potential commercial applications.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the tetrazolo[1,5-a]quinazoline system is dominated by the unique ring-chain tautomerism between the fused tetrazole form and the open-chain 2-azido-quinazoline isomer. This equilibrium allows the scaffold to act as a masked azide, providing access to a rich variety of chemical transformations.

One of the most powerful applications of this reactivity is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient synthesis of 1,2,3-triazole-substituted quinazolines. nih.gov Researchers are exploring the scope of this reaction with various alkynes and expanding it to different substituted tetrazolo-heterocycles. nih.govresearchgate.net

Furthermore, under certain conditions, a competing reaction known as denitrogenative annulation can occur, leading to the formation of imidazo[1,2-a]quinoxalines from tetrazolo[1,5-a]quinoxalines. nih.gov Investigating the catalytic systems (e.g., using different transition metals like copper, rhodium, or palladium) that can selectively favor one pathway over the other is a significant area of future research. nih.gov This would provide synthetic chemists with precise control over the final molecular architecture, enabling access to diverse libraries of fused heterocyclic compounds.

Reaction PathwayCatalyst/ConditionsProduct Type
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) salts1,2,3-Triazole Fused Heterocycles
Denitrogenative AnnulationVaries (e.g., specific catalysts, alkyne concentration)Imidazole (B134444) Fused Heterocycles
Nucleophilic Substitution (at C5)Various NucleophilesC5-Functionalized Tetrazolo[1,5-a]quinazolines

Application of Artificial Intelligence and Machine Learning in Rational Design

While specific applications of artificial intelligence (AI) and machine learning (ML) to 5-chloro-tetrazolo[1,5-a]quinazoline are not yet widely reported, this area represents a significant future direction. The rational design of novel molecules for specific biological targets or material properties can be greatly accelerated by computational methods. istanbul.edu.trnih.govresearchgate.netdergipark.org.tr

Potential applications include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity (e.g., anticancer, antimicrobial) of new, unsynthesized derivatives. researchgate.netnih.gov

Virtual Screening: Large virtual libraries of tetrazolo[1,5-a]quinazoline derivatives can be screened against biological targets (like enzymes or receptors) using molecular docking simulations to identify promising candidates for synthesis.

Synthesis Planning: AI tools can help devise novel and efficient synthetic routes, predicting reaction outcomes and identifying optimal conditions, thereby accelerating the discovery process.

SAR Analysis: Computational tools can help elucidate complex structure-activity relationships (SAR), guiding medicinal chemists in optimizing lead compounds. researchgate.net

Integrating AI and ML into the research workflow will enable a more targeted and efficient exploration of the vast chemical space accessible from the 5-chloro-tetrazolo[1,5-a]quinazoline scaffold.

Investigation of Hybrid Molecular Scaffolds Incorporating Tetrazolo[1,5-a]quinazolines

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool in drug discovery to create molecules with enhanced potency, dual-action mechanisms, or improved pharmacokinetic profiles. mdpi.com The tetrazolo[1,5-a]quinazoline scaffold is an excellent core for creating such hybrid molecules. nih.gov

The reactive 5-chloro group serves as a versatile anchor point for attaching other biologically active moieties. For example, linking the scaffold to fragments known for their anticancer, anti-inflammatory, or antimicrobial properties could lead to the development of novel therapeutic agents. researchgate.netnih.govlookchem.com Numerous studies on related quinazoline and tetrazole systems have demonstrated the success of this approach. nih.govmdpi.com Future work will involve the rational design and synthesis of hybrid structures where the tetrazolo[1,5-a]quinazoline core is combined with other pharmacophores to target complex diseases through multi-target engagement. mdpi.commdpi.com

Q & A

Q. What are the established synthetic routes for 5-chloro-tetrazolo[1,5-a]quinazoline, and how do reaction conditions influence regioselectivity?

The synthesis of 5-chloro-tetrazolo[1,5-a]quinazoline derivatives often involves cyclization or multicomponent reactions. A common approach is the condensation of β-enaminones with 5-aminotetrazole, where substituents on the β-enaminone dictate regioselectivity. For example:

  • R = CF₃/CCl₃ : Favors tetrazolo[1,5-a]pyrimidines with substituents at the 7-position .
  • R = aryl/methyl : Leads to mixtures of tetrazolo[1,5-a]pyrimidines (5-position substituent) and 2-azidopyrimidines due to azide–tetrazole equilibrium .
    Reaction solvents (e.g., DMF, acetonitrile) and catalysts (e.g., AlCl₃, NH₄Cl) significantly impact yield and selectivity. For instance, NH₄Cl improves efficiency in Biginelli-type reactions .

Q. How is structural characterization of 5-chloro-tetrazolo[1,5-a]quinazoline performed?

Structural elucidation relies on:

  • NMR spectroscopy : Distinct signals for the chlorine atom (δ ~100–110 ppm in 13C^{13}\text{C} NMR) and tetrazole protons (δ ~8–9 ppm in 1H^1\text{H} NMR) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 408 [M+H]⁺ for substituted derivatives) confirm molecular weight .
  • X-ray crystallography : Resolves planar geometry of the tetrazoloquinazoline core and substituent positioning .

Q. What are the key stability considerations for this compound in solution and solid states?

In solution, 5-chloro-tetrazolo[1,5-a]quinazoline derivatives may exhibit azide–tetrazole equilibria, influenced by substituents and solvents. For example:

  • CDCl₃/DMSO-d₆ : Favors tetrazole form (1,5-isomer) .
  • Solid state : Predominantly stabilizes as 2-azidopyrimidines, as shown by DFT calculations (tetrazole form is ~2.84 kcal/mol more stable) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental data for azide–tetrazole equilibria?

Q. What strategies optimize biological activity in 5-chloro-tetrazolo[1,5-a]quinazoline derivatives?

Key modifications include:

  • Sulfur substitution : 2-Thio derivatives (e.g., 5-(3-chloropropylsulfanyl)) show antifungal activity against Candida albicans (MIC ≤25 µg/mL) .
  • Benzimidazole fusion : Microwave-assisted synthesis with p-TsOH yields compounds with potent antibacterial activity (e.g., MIC 4 µg/mL against Bacillus subtilis) .
  • Pharmacophore hybridization : Combining tetrazoloquinazoline with pyrazolo motifs enhances anticancer and anti-inflammatory properties .

Q. How do reaction mechanisms differ in transition metal-catalyzed vs. acid-catalyzed syntheses?

  • Rh(III)-catalyzed C–H activation : Enables [5+1] annulation for pyrazolo[1,5-a]quinazolines via alkyne insertion, avoiding harsh conditions .
  • Acid-catalyzed (e.g., NH₄Cl) : Proceeds via imine formation and cyclocondensation, suitable for dihydrotetrazolo derivatives but limited by side reactions .

Methodological Comparison Tables

Q. Table 1. Catalytic Systems for Tetrazolo[1,5-a]quinazoline Synthesis

CatalystReaction TypeYield (%)Selectivity IssuesReference
NH₄ClBiginelli multicomponent70–85Low for bulky substituents
AlCl₃Cyclocondensation60–75Azide–tetrazole equilibrium
Rh(III)C–H activation/annulation80–92Requires specialized ligands

Q. Table 2. Biological Activities of Key Derivatives

DerivativeTarget ActivityIC₅₀/MICMechanism InsightsReference
5-(3-Chloropropylsulfanyl)Antifungal (C. albicans)25 µg/mLDisrupts ergosterol biosynthesis
4-Benzimidazole-fusedAntibacterial (B. subtilis)4 µg/mLDNA gyrase inhibition
Pyrazoloquinazoline hybridsAnti-inflammatoryIC₅₀ 0.8 µMCOX-2/TNF-α dual inhibition

Key Research Gaps and Future Directions

  • Dynamic equilibria : Further in-situ studies (e.g., time-resolved XRD) to map azide–tetrazole interconversion kinetics .
  • Targeted drug design : Use cryo-EM to resolve tetrazoloquinazoline–enzyme complexes for rational optimization .
  • Green chemistry : Develop water-mediated or photocatalytic protocols to reduce reliance on toxic solvents/catalysts .

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